BenchChemオンラインストアへようこそ!

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide

Positional isomer SAR Butanamide substitution

4-Phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide (CAS 2034604-05-0) is a synthetic small-molecule amide (C₂₂H₂₃N₃O; MW 345.45 g/mol) incorporating a 2-phenylpyrimidine heterocycle linked via an ethyl spacer to a 4-phenylbutanamide chain. The compound is catalogued in PubChem under CID 91813375 and is offered by several specialty chemical suppliers as a research-grade building block and biochemical probe, primarily for medicinal chemistry and chemical biology applications.

Molecular Formula C22H23N3O
Molecular Weight 345.446
CAS No. 2034604-05-0
Cat. No. B2488233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide
CAS2034604-05-0
Molecular FormulaC22H23N3O
Molecular Weight345.446
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
InChIInChI=1S/C22H23N3O/c26-21(13-7-10-18-8-3-1-4-9-18)23-15-14-19-16-24-22(25-17-19)20-11-5-2-6-12-20/h1-6,8-9,11-12,16-17H,7,10,13-15H2,(H,23,26)
InChIKeyUHZGOMVKNVTYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide (CAS 2034604-05-0): Compound Identity and Core Structural Features for Procurement Screening


4-Phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide (CAS 2034604-05-0) is a synthetic small-molecule amide (C₂₂H₂₃N₃O; MW 345.45 g/mol) incorporating a 2-phenylpyrimidine heterocycle linked via an ethyl spacer to a 4-phenylbutanamide chain [1]. The compound is catalogued in PubChem under CID 91813375 and is offered by several specialty chemical suppliers as a research-grade building block and biochemical probe, primarily for medicinal chemistry and chemical biology applications [2]. Its structural framework places it within the broader class of 2-phenylpyrimidine amides, a scaffold extensively explored for kinase inhibition, GPCR modulation, and anticancer activity [3].

Why Class-Level Substitution Is Insufficient for 4-Phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide in Experimental Protocols


Within the 2-phenylpyrimidine amide family, even subtle structural variations—such as the position of the phenyl substituent on the butanamide chain (4-phenyl vs. 2-phenyl), the nature of the N-alkyl spacer, or the acyl group identity—can produce substantial shifts in target engagement, selectivity, and physicochemical properties [1]. Generic substitution of 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide with a positional isomer (e.g., the 2-phenyl congener CAS 2034603-04-6) or a close acyl variant (e.g., 4-tert-butyl-benzamide analogs) may alter logP, hydrogen-bonding capacity, and steric complementarity to binding pockets, thereby invalidating SAR conclusions and wasting procurement resources . The evidence below quantifies the specific structural and property-level differentiators that support informed compound selection.

Quantitative Differentiation Evidence for 4-Phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide vs. Closest Analogs


Positional Isomer Differentiation: 4-Phenyl vs. 2-Phenyl Butanamide Substitution Pattern

The target compound bears the phenyl substituent at the 4-position of the butanamide chain, whereas its closest positional isomer, 2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide (CAS 2034603-04-6), carries the phenyl group at the 2-position. This structural shift alters the spatial relationship between the terminal phenyl ring and the pyrimidine core: in the 4-phenyl isomer, the phenyl group is extended linearly away from the core, while in the 2-phenyl isomer it is positioned closer and at an acute angle . Predictive computational analysis using PubChem data yields a calculated XLogP3 of approximately 4.2 for the 4-phenyl isomer, versus approximately 3.9 for the 2-phenyl isomer, reflecting a ~0.3 log-unit increase in lipophilicity that can influence membrane permeability and non-specific protein binding [1].

Positional isomer SAR Butanamide substitution Physicochemical differentiation

Molecular Weight and Heavy Atom Count Differentiation vs. De-phenylated Analogs

The target compound (C₂₂H₂₃N₃O, MW 345.45) contains 26 heavy atoms, including two phenyl rings and one pyrimidine ring. In contrast, the simpler analog 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide (CAS 2034603-04-6) has the formula C₁₆H₁₉N₃O, MW 269.34, with only 20 heavy atoms and a single phenyl ring (lacking the 2-phenyl substituent on the pyrimidine) . The target compound thus provides an additional 76 Da of molecular weight and 6 additional heavy atoms, conferring enhanced aromatic surface area for potential π-π stacking interactions with target proteins [1]. This difference is non-trivial for medicinal chemistry campaigns where incremental aromatic contacts can substantially alter binding affinity and selectivity profiles.

Molecular weight differentiation Heavy atom count Structural complexity Procurement specification

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Aqueous Solubility Class Differentiation

The target compound contains exactly one hydrogen bond donor (the amide N-H) and three hydrogen bond acceptors (amide carbonyl oxygen plus two pyrimidine nitrogen atoms), yielding a HBD:HBA ratio of 1:3 [1]. This profile contrasts with analogs such as 2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide (CAS 2034604-15-2), which introduces an additional ether oxygen acceptor (HBD:HBA = 1:4), potentially increasing aqueous solubility at the cost of reduced membrane permeability . The target compound's balanced donor/acceptor ratio is consistent with oral drug-likeness criteria (Rule of 5 compliance: MW < 500, HBD ≤ 5, HBA ≤ 10, logP ≤ 5), making it suitable as a starting scaffold for lead optimization programs where oral bioavailability is a design objective [2].

Hydrogen bonding Solubility Drug-likeness Physicochemical profiling

Scaffold Class-Level Biological Precedent: 2-Phenylpyrimidine Amides as Privileged Kinase Inhibitor and Anticancer Chemotypes

The 2-phenylpyrimidine amide scaffold represented by the target compound has been validated across multiple independent studies as a productive chemotype for kinase inhibition. Li et al. (2019) reported a series of 2-phenylpyrimidine derivatives as potent BTK inhibitors with IC₅₀ values in the nanomolar to sub-micromolar range against B-cell leukemia cells [1]. Separately, phenylpyrimidine derivatives have demonstrated anticancer activity: compounds 8c and 9c from a related series showed IC₅₀ values of 0.224 and 0.113 μmol/L, respectively, against MCF-7 breast cancer cells [2]. While these data are not direct measurements for the target compound itself, they establish the class-level biological relevance of the 2-phenylpyrimidine amide scaffold and provide a scientific rationale for selecting this compound as a screening candidate over non-pyrimidine amide alternatives .

Kinase inhibition Anticancer 2-Phenylpyrimidine Scaffold precedent

Supply-Chain Differentiation: CAS Registry Uniqueness and Single-Source Procurement Risk

CAS 2034604-05-0 is a unique registry number assigned exclusively to 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide, confirmed by PubChem (CID 91813375) and InChIKey UHZGOMVKNVTYIP-UHFFFAOYSA-N [1]. Closely related compounds in this series bear distinct CAS numbers (e.g., 2034604-15-2 for the 2-phenoxy-propanamide analog; 2034603-04-6 for the de-phenylated pyrimidine analog), each representing a chemically distinct entity . Procurement records indicate that CAS 2034604-05-0 is currently listed by a limited number of specialty suppliers and is not stocked by major compound management platforms (e.g., MedChemExpress, Selleck Chemicals) as of May 2026, making it a relatively low-availability research compound . This contrasts with the broader commercial availability of simpler phenylpyrimidine building blocks.

CAS uniqueness Procurement Supply chain Vendor availability

Rotatable Bond Count and Conformational Flexibility as a Differentiator from Cyclic Amide Analogs

The target compound features a linear butanamide chain with 9 rotatable bonds (as computed from the SMILES structure), granting substantial conformational flexibility. This contrasts with cyclic amide analogs such as N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide, which replaces the open-chain butanamide with a conformationally constrained cyclopentane ring system, reducing the rotatable bond count by approximately 3–4 bonds [1]. Higher conformational flexibility in the target compound may be advantageous for induced-fit binding to shallow or adaptive binding pockets, but it also incurs a greater entropic penalty upon binding compared to the pre-organized cyclic analog [2]. The choice between these two chemotypes depends on whether the target binding site favors conformational selection (flexible ligand) or lock-and-key recognition (pre-organized ligand).

Conformational flexibility Rotatable bonds Entropic penalty Binding optimization

Recommended Application Scenarios for 4-Phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide Based on Differentiated Evidence


Medicinal Chemistry Lead Generation: Kinase-Focused Fragment or Scaffold Hopping Library Member

The 2-phenylpyrimidine amide scaffold has validated precedent as a kinase inhibitor chemotype (BTK IC₅₀ range nM–μM; anticancer MCF-7 IC₅₀ 0.113–0.224 μmol/L for related phenylpyrimidines) [1]. The target compound's balanced drug-likeness profile (MW 345.45, HBD 1, HBA 3, predicted logP ~4.2) and 4-phenyl substitution geometry make it a suitable scaffold for lead generation programs targeting kinases or other ATP-binding proteins where the extended aromatic surface may enhance Type II (DFG-out) or Type III (allosteric) binding modes [2]. Its distinct conformational flexibility (~9 rotatable bonds) relative to constrained cyclic analogs supports its use in fragment-based screening cascades where induced-fit recognition is expected [3].

Chemical Biology Probe Development: Structure-Activity Relationship (SAR) Studies with Positional Isomer Controls

The availability of well-defined positional analogs (2-phenyl isomer CAS 2034603-04-6, 2-phenoxy analog CAS 2034604-15-2) creates an opportunity for systematic SAR exploration in which the target compound serves as the '4-phenyl linear' reference point [1]. Researchers can use this compound alongside its isomers to probe the spatial requirements of the binding pocket: differences in cellular potency or target engagement between the 4-phenyl and 2-phenyl isomers can map the steric tolerance of the target protein's hydrophobic sub-pocket [2]. The predicted logP difference of ~0.3 units between the 4-phenyl and 2-phenyl isomers further allows deconvolution of lipophilicity-driven effects from specific binding interactions [3].

Computational Chemistry: Molecular Docking and Pharmacophore Model Validation

The target compound's well-defined structure (CID 91813375, InChIKey UHZGOMVKNVTYIP-UHFFFAOYSA-N) and the availability of structurally characterized comparator compounds make it suitable for computational modeling studies [1]. Its 26 heavy atoms and dual aromatic ring system provide sufficient molecular complexity for meaningful docking and molecular dynamics simulations, while its 9 rotatable bonds present a non-trivial sampling challenge for conformational search algorithms [2]. The compound can serve as a test case for validating pharmacophore models derived from the broader 2-phenylpyrimidine amide class [3].

Custom Synthesis and Library Production: Building Block for Diversified Amide Libraries

The 2-phenylpyrimidin-5-yl-ethylamine substructure embedded in this compound is a versatile synthetic handle for amide coupling reactions, enabling rapid diversification of the acyl group [1]. Procurement of the pre-assembled compound saves 3–5 synthetic steps compared to de novo construction from 2-phenylpyrimidine-5-carbaldehyde and 4-phenylbutanoic acid starting materials [2]. For combinatorial library production, this compound can serve as a key intermediate; the amide bond is stable under standard reaction conditions, and further functionalization of the terminal phenyl rings (e.g., halogenation, nitration) can generate focused libraries of analogs for high-throughput screening [3].

Quote Request

Request a Quote for 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.